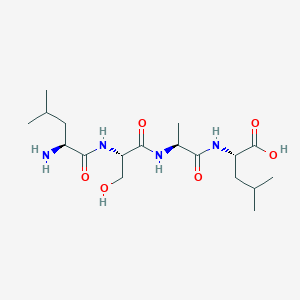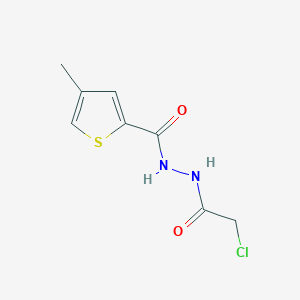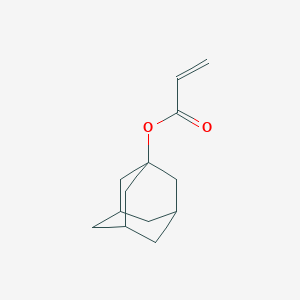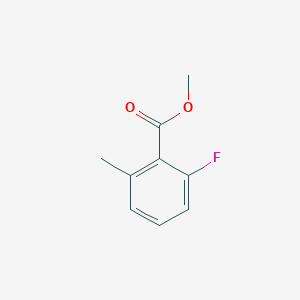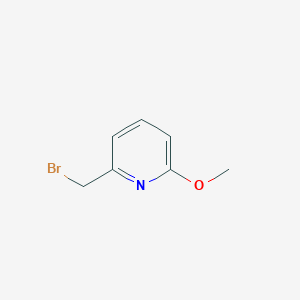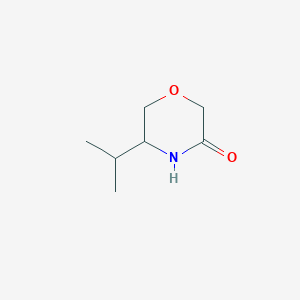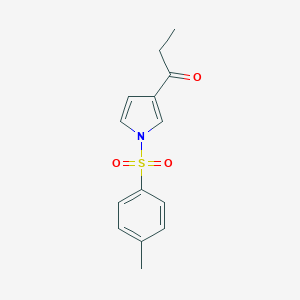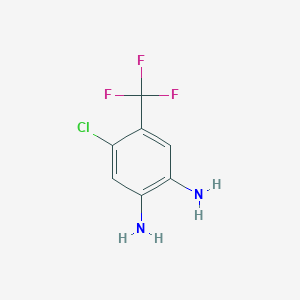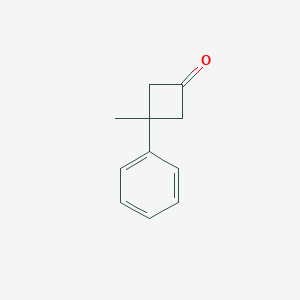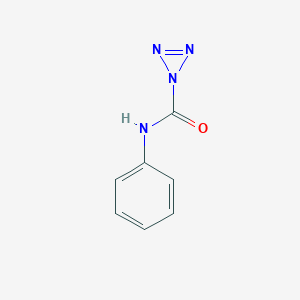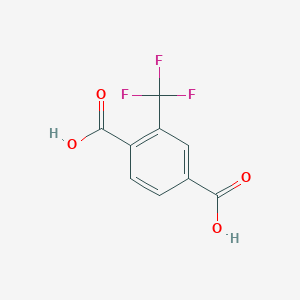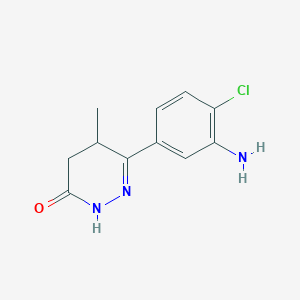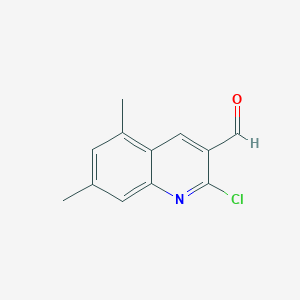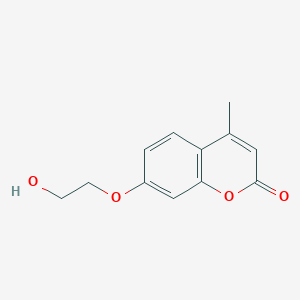
7-(2-Hydroxyethoxy)-4-methylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Hydroxyethoxy)-4-methylchromen-2-one, also known as HEC, is a synthetic compound that belongs to the class of coumarins. It is widely used in scientific research as a fluorescent probe for detecting reactive oxygen species (ROS) and as a photosensitizer for photodynamic therapy. In
Mechanism Of Action
7-(2-Hydroxyethoxy)-4-methylchromen-2-one reacts with ROS and produces a fluorescent signal by undergoing a photochemical reaction. The mechanism of action of 7-(2-Hydroxyethoxy)-4-methylchromen-2-one as a photosensitizer involves the production of singlet oxygen and other ROS upon activation by light. These ROS can cause oxidative damage to cancer cells, leading to their death.
Biochemical And Physiological Effects
7-(2-Hydroxyethoxy)-4-methylchromen-2-one has been shown to have low toxicity in vitro and in vivo. It is rapidly metabolized and excreted from the body, making it a safe compound for use in scientific research. 7-(2-Hydroxyethoxy)-4-methylchromen-2-one has also been shown to have antioxidant properties, which can protect cells from oxidative damage caused by ROS.
Advantages And Limitations For Lab Experiments
7-(2-Hydroxyethoxy)-4-methylchromen-2-one has several advantages for lab experiments. It is a highly specific fluorescent probe for detecting ROS, which makes it a valuable tool for studying oxidative stress-related diseases. 7-(2-Hydroxyethoxy)-4-methylchromen-2-one is also a safe and non-toxic compound, which makes it suitable for use in animal models and clinical trials.
However, 7-(2-Hydroxyethoxy)-4-methylchromen-2-one has some limitations for lab experiments. It has a short half-life in vivo, which limits its usefulness as a therapeutic agent. 7-(2-Hydroxyethoxy)-4-methylchromen-2-one also has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental conditions.
Future Directions
There are several future directions for the use of 7-(2-Hydroxyethoxy)-4-methylchromen-2-one in scientific research. One direction is the development of new 7-(2-Hydroxyethoxy)-4-methylchromen-2-one derivatives with improved solubility and stability. Another direction is the use of 7-(2-Hydroxyethoxy)-4-methylchromen-2-one as a therapeutic agent for the treatment of oxidative stress-related diseases. 7-(2-Hydroxyethoxy)-4-methylchromen-2-one can also be used in combination with other photosensitizers for improved photodynamic therapy outcomes. Further research is needed to explore these and other potential applications of 7-(2-Hydroxyethoxy)-4-methylchromen-2-one in scientific research.
Conclusion:
In conclusion, 7-(2-Hydroxyethoxy)-4-methylchromen-2-one is a synthetic compound that has important applications in scientific research. It is a specific fluorescent probe for detecting ROS and a photosensitizer for photodynamic therapy. 7-(2-Hydroxyethoxy)-4-methylchromen-2-one has low toxicity and antioxidant properties, making it a safe and valuable tool for studying oxidative stress-related diseases. While 7-(2-Hydroxyethoxy)-4-methylchromen-2-one has some limitations, there are several future directions for its use in scientific research.
Synthesis Methods
7-(2-Hydroxyethoxy)-4-methylchromen-2-one can be synthesized by the condensation reaction of 4-methylumbelliferone and ethylene glycol in the presence of a base catalyst. The reaction takes place at a high temperature and produces 7-(2-Hydroxyethoxy)-4-methylchromen-2-one as a white crystalline solid.
Scientific Research Applications
7-(2-Hydroxyethoxy)-4-methylchromen-2-one is used in scientific research as a fluorescent probe for detecting ROS. ROS are highly reactive molecules that can cause oxidative damage to cells and tissues. 7-(2-Hydroxyethoxy)-4-methylchromen-2-one reacts with ROS and produces a fluorescent signal, which can be detected by fluorescence microscopy or spectroscopy. This method is widely used in the study of oxidative stress-related diseases such as cancer, diabetes, and neurodegenerative disorders.
7-(2-Hydroxyethoxy)-4-methylchromen-2-one is also used as a photosensitizer for photodynamic therapy. Photodynamic therapy is a non-invasive treatment for cancer and other diseases that uses light to activate a photosensitizer, which then produces reactive oxygen species that can kill cancer cells. 7-(2-Hydroxyethoxy)-4-methylchromen-2-one has been shown to be an effective photosensitizer in preclinical studies.
properties
CAS RN |
91963-63-2 |
|---|---|
Product Name |
7-(2-Hydroxyethoxy)-4-methylchromen-2-one |
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
7-(2-hydroxyethoxy)-4-methylchromen-2-one |
InChI |
InChI=1S/C12H12O4/c1-8-6-12(14)16-11-7-9(15-5-4-13)2-3-10(8)11/h2-3,6-7,13H,4-5H2,1H3 |
InChI Key |
MECBRMAYAIRLRB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCO |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



